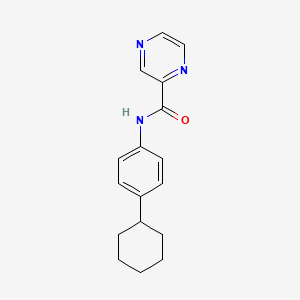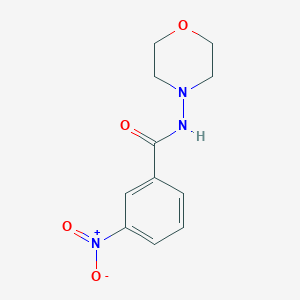
3-(methylthio)-N-(4-nitrobenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylthio)-N-(4-nitrobenzyl)aniline is a chemical compound that belongs to the group of anilines. It is a yellow crystalline powder with a molecular formula of C14H14N2O2S. This compound has gained significant attention in scientific research due to its various applications in the field of chemistry and biology.
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-(4-nitrobenzyl)aniline is not fully understood. However, studies have shown that the compound interacts with metal ions through coordination bonds. The nitro group in the compound acts as an electron-withdrawing group, which enhances the fluorescence intensity upon binding to metal ions. The methylthio group also plays a role in the binding of the compound to metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-N-(4-nitrobenzyl)aniline have not been extensively studied. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity towards cells. The compound has also been shown to be stable under physiological conditions, making it a suitable candidate for biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(methylthio)-N-(4-nitrobenzyl)aniline is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. Additionally, the compound is easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in aqueous environments.
Future Directions
There are several future directions for the research on 3-(methylthio)-N-(4-nitrobenzyl)aniline. One area of research could be the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, the compound could be used as a building block for the synthesis of new organic molecules with potential applications in the fields of medicine and materials science. Further studies could also be conducted to investigate the biochemical and physiological effects of this compound in more detail.
In conclusion, 3-(methylthio)-N-(4-nitrobenzyl)aniline is a valuable compound with various applications in scientific research. Its high selectivity and sensitivity towards metal ions make it a valuable tool for metal ion detection in biological and environmental samples. Further research on this compound could lead to the development of new fluorescent probes and organic molecules with potential applications in the fields of medicine and materials science.
Synthesis Methods
The synthesis of 3-(methylthio)-N-(4-nitrobenzyl)aniline involves the reaction of 4-nitrobenzyl chloride with 3-(methylthio)aniline in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and produces the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-(methylthio)-N-(4-nitrobenzyl)aniline has several applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for metal ion detection in biological and environmental samples. Additionally, this compound is used as a building block for the synthesis of various organic molecules, including dyes and pharmaceuticals.
properties
IUPAC Name |
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-14-4-2-3-12(9-14)15-10-11-5-7-13(8-6-11)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSCMKJFCKOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462912 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)